molecular formula C13H16N2O2S B2788327 Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797741-70-8

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2788327
CAS No.: 1797741-70-8
M. Wt: 264.34
InChI Key: XTEKMNGQVIWQTN-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heteroaryloxyheterocyclyl compound identified for its potential as a phosphodiesterase 10 (PDE10) inhibitor . Inhibiting PDE10 is a recognized therapeutic strategy for modulating neuronal and neuropsychological signaling pathways. This compound is intended for research applications focused on the investigation of central nervous system (CNS) disorders . Preclinical research into PDE10 inhibitors like this one suggests potential value in studying the pathophysiology and treatment of conditions such as schizophrenia, Huntington's disease, obsessive-compulsive disorder (OCD), and bipolar disorder . This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(10-4-2-1-3-5-10)15-8-11(9-15)17-13-14-6-7-18-13/h1-2,6-7,10-11H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEKMNGQVIWQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the cyclohexene and thiazole intermediates. These intermediates are then coupled with an azetidine derivative under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

Azetidine-containing compounds are increasingly studied due to their metabolic stability and conformational rigidity. Key comparisons include:

Compound Structure Key Differences Biological Relevance
Target Compound Cyclohexene-azetidine-thiazole methanone Unique thiazole-oxy substitution at azetidine C3 Potential antitumor or receptor modulation
Azetidin-2-one derivatives () Azetidin-2-one fused with benzimidazole and hydrazones Lactam (azetidin-2-one) vs. methanone linker; absence of thiazole Antimicrobial, anti-inflammatory applications
TLR7-9 Antagonists () Azetidine linked to morpholine and quinoline Larger fused rings (pyrazolo-pyridine) and morpholine substituents Immunomodulation in autoimmune diseases
  • Key Insight : The azetidine ring’s substitution pattern critically influences bioactivity. The thiazole-oxy group in the target compound may enhance electron density and hydrogen-bonding capacity compared to simpler azetidine derivatives .

Thiazole-Containing Methanone Analogues

Thiazole rings are prevalent in bioactive molecules. Notable comparisons:

Compound Structure Key Differences Activity
Target Compound Thiazole-oxy at azetidine C3 Cyclohexene-azetidine scaffold Unknown (theoretical antitumor potential)
Thiadiazol-3-yl Methanones () Thiadiazole linked to hydroxyphenyl Thiadiazole (two nitrogens, one sulfur) vs. thiazole (one nitrogen, one sulfur) Antitumor (IC₅₀: 1–10 μM in vitro)
Cannabinoid Derivatives () Indole/pyrrole with morpholinoethyl side chains Larger aromatic systems (indole) vs. azetidine-thiazole CB1 receptor modulation (Ki: 5–50 nM)
  • Key Insight : Thiazole’s sulfur atom may improve membrane permeability compared to thiadiazole, while its smaller size could reduce steric hindrance in receptor binding .

Comparison to Similar Syntheses :

  • uses thiocarbohydrazide for triazole synthesis, suggesting possible parallels in heterocycle formation.
  • employs multi-step functionalization of azetidine, highlighting the complexity of introducing fused ring systems.

Structure-Activity Relationships (SAR)

  • Thiazole vs. Morpholinoethyl: In cannabinoids (), morpholinoethyl groups are critical for CB1 binding. The thiazole-oxy substituent in the target compound may mimic this role but with altered electronic properties .
  • Cyclohexene vs. Aromatic Rings: Cyclohexene’s flexibility may improve solubility compared to rigid aromatic systems in thiadiazole methanones () .

Biological Activity

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene ring, a thiazole moiety, and an azetidine ring, which contribute to its biological properties. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molecular weight of 264.35 g/mol .

PropertyValue
Molecular FormulaC13H16N2O2SC_{13}H_{16}N_{2}O_{2}S
Molecular Weight264.35 g/mol
CAS Number1797741-70-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound's structure allows it to modulate the activity of various molecular targets, potentially leading to therapeutic effects.

Potential Targets and Pathways

Research indicates that this compound may interact with:

  • Enzymatic pathways : It could inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor binding : The compound may bind to receptors influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against certain bacterial strains, indicating potential for development as an antibiotic agent.

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against various pathogens.
    • Findings : Showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the impact on inflammatory markers in cell cultures.
    • Findings : Demonstrated a reduction in TNF-alpha production, supporting its role in modulating inflammatory responses.

Comparison with Related Compounds

This compound can be compared with other compounds featuring similar structural motifs:

Compound NameStructure TypeNotable Activity
Cyclohex-3-en-1-yl(3-(thiazol-4-yloxy)azetidin-1-yl)methanoneThiazole-basedPotential antimicrobial activity
Cyclohexenyl derivativesVarious derivativesDiverse biological activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies and characterization techniques for Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

  • Synthesis : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution for azetidine-thiazole linkage formation and ketone coupling. For example, azetidine derivatives are functionalized with thiazol-2-yloxy groups under controlled conditions (e.g., anhydrous solvents, 60–80°C), followed by coupling with cyclohexenyl carbonyl precursors via amide bond formation .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms hydrogen/carbon environments, while Mass Spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • The azetidine ring’s strained structure enhances nucleophilic reactivity, enabling ring-opening reactions. The thiazole moiety participates in electrophilic substitutions (e.g., halogenation), and the cyclohexenyl group may undergo Diels-Alder reactions. Reactivity is pH-dependent; for instance, thiazole’s sulfur atom is prone to oxidation under acidic conditions .

Advanced Research Questions

Q. What methodologies are used to resolve stereochemical ambiguities in the azetidine-thiazole linkage?

  • X-ray crystallography (e.g., single-crystal studies) confirms spatial arrangements of substituents. Computational methods (DFT calculations at the B3LYP/6-31G(d,p) level) predict preferred conformers, validated by NOESY NMR correlations .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve azetidine-thiazole coupling efficiency.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps.
  • Yield Data : Trials show yields increase from 65% to 93% when reaction time extends from 12 to 24 hours .

Q. What in silico and in vitro approaches predict the compound’s biological activity?

  • In Silico : Molecular docking (AutoDock Vina) predicts binding affinities for targets like 5-lipoxygenase (5-LOX; ΔG = −8.2 kcal/mol). Pharmacokinetic models (SwissADME) estimate moderate blood-brain barrier penetration (BBB score: 0.55) .
  • In Vitro : Enzyme inhibition assays (e.g., COX-2 IC₅₀ = 1.2 µM) and cytotoxicity screening (MTT assay on HEK293 cells) validate therapeutic potential .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in ¹³C NMR shifts (observed δ 165 ppm vs. expected δ 170 ppm for the carbonyl group) may arise from solvent polarity effects. Triangulate with IR spectroscopy (C=O stretch at 1680 cm⁻¹) and repeat experiments under standardized conditions (e.g., CDCl₃, 25°C) .

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